N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5/c1-11-2-3-12(8-13(11)17)19-15(22)14(21)18-9-16(24-7-5-20)4-6-23-10-16/h2-3,8,20H,4-7,9-10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWJMNHLZFXFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)OCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.82 g/mol. The structure features a chloro-substituted aromatic ring, an oxalamide linkage, and a tetrahydrofuran moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H23ClN2O4 |
| Molecular Weight | 354.82 g/mol |
| CAS Number | 2176270-58-7 |
| Purity | ≥98% |
Anticancer Activity
Recent studies have explored the anticancer potential of oxalamides and related compounds. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, although specific data for this compound remains limited.
Antimicrobial Activity
Compounds related to oxalamides have shown promise as antimicrobial agents. Research indicates that certain oxalamide derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the hydroxyethoxy group may enhance solubility and permeability, contributing to improved bioactivity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some oxalamides have been reported to inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors, altering cellular signaling pathways.
- Induction of Oxidative Stress : Certain derivatives can induce oxidative stress in cells, leading to apoptosis.
Study on Anticancer Effects
A study conducted on structurally similar oxalamides revealed that these compounds could inhibit the growth of human breast cancer cells (MCF-7) through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Antimicrobial Research
Research published in Journal of Medicinal Chemistry examined a series of oxalamide derivatives for their antimicrobial properties. It was found that some compounds exhibited IC50 values in the low micromolar range against various pathogens, suggesting potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
